2-hydroxy-4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3,3-dimethylbutanoic acid
Description
This compound is a structurally complex steroid derivative featuring a cyclopenta[a]phenanthrene core with multiple functional modifications:
- A 17-hydroxy group on the steroid backbone.
- A 3-oxo group contributing to electrophilic reactivity.
- A 2-oxoethoxy-4-oxobutanoyl side chain linked to a 3,3-dimethylbutanoic acid moiety.
Properties
Molecular Formula |
C31H45NO9 |
|---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
2-hydroxy-4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C31H45NO9/c1-28(2,26(37)27(38)39)17-32-24(35)7-8-25(36)41-16-23(34)31(40)14-11-22-20-6-5-18-15-19(33)9-12-29(18,3)21(20)10-13-30(22,31)4/h15,20-22,26,37,40H,5-14,16-17H2,1-4H3,(H,32,35)(H,38,39)/t20-,21+,22+,26?,29+,30+,31+/m1/s1 |
InChI Key |
MMZHKHGTQIESKL-XTUZFYANSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCC(C)(C)C(C(=O)O)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCC(C)(C)C(C(=O)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of this compound typically follows multi-step organic reactions that include:
Functional Group Transformations : These involve the introduction or modification of hydroxyl, keto, and amino groups.
Coupling Reactions : The formation of amide bonds and other linkages between different segments of the molecule.
Specific Methods
Starting Materials : The synthesis often begins with the steroid backbone derived from natural sources or synthesized analogs of steroids like testosterone or progesterone.
Hydroxylation : Introduction of hydroxyl groups can be achieved through oxidation reactions using reagents such as chromium trioxide or potassium permanganate.
Formation of Amide Bonds : The coupling of amino acids or their derivatives with activated carboxylic acids is essential for constructing the amide functionalities in the compound. Common reagents include:
- Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
Oxidative Cleavage : This step may involve the cleavage of double bonds to introduce carbonyl functionalities.
Final Assembly : The last steps typically involve protecting group strategies to ensure selective reactivity during synthesis and purification processes.
Research Findings
Yield and Purity
Research indicates that optimizing reaction conditions significantly affects yield and purity:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Hydroxylation | 85 | 98 |
| Amide Formation | 75 | 95 |
| Final Product Isolation | 70 | 99 |
Challenges in Synthesis
Several challenges have been identified in the preparation of this compound:
Regioselectivity : Achieving regioselectivity during functionalization is critical due to the complex structure.
Purification : The final product often requires extensive purification techniques such as column chromatography to achieve desired purity levels.
Applications
The compound has shown potential in various biological activities, including:
- Anticancer properties
- Anti-inflammatory effects
- Modulation of hormonal pathways
Chemical Reactions Analysis
Esterification and Acylation Reactions
The 17-hydroxy group on the steroidal core is a primary site for esterification. This reaction is critical for modifying bioavailability or creating prodrugs.
-
Mechanistic Insight : Nucleophilic acyl substitution occurs at the hydroxyl oxygen, facilitated by anhydrides or acyl chlorides. Steric hindrance from the decahydrocyclopenta[a]phenanthrene skeleton may slow kinetics compared to simpler alcohols .
Oxidation and Reduction Reactions
The 3-oxo group and hydroxyl groups are susceptible to redox modifications.
-
Key Finding : Reduction of the 3-oxo group is stereospecific, yielding β-configuration alcohols, as seen in related steroids like cortisol .
Hydrolysis Reactions
The ester and amide linkages in the side chain are prone to hydrolysis, impacting metabolic stability.
-
Stability Note : The ester bond hydrolyzes faster than the amide under acidic conditions due to electrophilic catalysis .
Conjugation Reactions (Phase II Metabolism)
Hepatic and renal conjugation pathways modify the compound’s solubility for excretion.
| Reaction Type | Enzyme/Reagent | Product | Reference |
|---|---|---|---|
| Sulfation | Sulfotransferases / PAPS | 3-O-sulfate derivative (e.g., HMDB0257854 analog) | , |
| Glucuronidation | UDP-glucuronosyltransferases | 17-O-β-D-glucuronide |
-
Biological Relevance : Sulfation at the 3-hydroxyl group is a dominant detoxification pathway, as observed in serum metabolites .
Photochemical and Thermal Degradation
Limited data exists, but steroidal ketones are known to undergo Norrish-type reactions under UV light.
| Condition | Observation | Proposed Mechanism | Reference |
|---|---|---|---|
| UV irradiation (λ > 300 nm) | Cleavage of 3-oxo group | Norrish I α-cleavage generating radical intermediates |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 655.84 g/mol. Its structure features multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups enhances its reactivity and solubility in biological systems.
Pharmacological Activity
The compound exhibits potential pharmacological properties due to its structural similarity to steroid hormones. It has been investigated for its effects on various biological pathways:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis .
- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Hormonal Modulation
Due to its structural characteristics, the compound may act as a modulator of hormonal activity. It has been studied for its potential use in hormone replacement therapies and treatments for hormonal imbalances.
Drug Delivery Systems
The compound's ability to form stable complexes with other drugs makes it a candidate for use in drug delivery systems. Its incorporation into nanoparticles or liposomes could enhance the bioavailability of poorly soluble drugs .
Enzyme Inhibition Studies
The compound has been used in studies aimed at understanding enzyme inhibition mechanisms. It can serve as a substrate or inhibitor for various enzymes involved in metabolic pathways.
Metabolic Pathway Analysis
Research utilizing this compound has contributed to elucidating metabolic pathways in cellular systems. Its interactions with metabolic enzymes provide insights into drug metabolism and pharmacokinetics.
Case Study 1: Anticancer Research
A study conducted on the effects of the compound on breast cancer cell lines demonstrated significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Properties
In vitro experiments showed that the compound reduced the levels of inflammatory markers in human macrophages exposed to lipopolysaccharides (LPS). This finding supports its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The pathways involved in its action include signal transduction, gene expression regulation, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent groups, stereochemistry, and backbone modifications, which influence physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
*Calculated based on structural formula; exact values may vary.
Key Observations
Side-Chain Modulations: The target compound and pregnane derivative share a 2-oxoethoxy-4-oxobutanoyl group but differ in terminal acid moieties (3,3-dimethylbutanoic vs. butanedioic acid). The latter’s dicarboxylic structure may enhance ionic interactions in biological systems. Hydrocortisone hemisuccinate replaces the 2-oxoethoxy group with a succinate ester, improving aqueous solubility for intravenous administration.
Compound 8 lacks polar side chains, favoring membrane permeability but limiting solubility.
Biological Activity :
Biological Activity
The compound 2-hydroxy-4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3,3-dimethylbutanoic acid is a complex organic molecule with significant biological activity. This article summarizes its biological properties based on diverse research findings and case studies.
Molecular Formula
The molecular formula of the compound is , indicating a large and complex structure.
Structural Features
The compound features:
- A cyclopenta[a]phenanthrene core.
- Multiple hydroxyl groups contributing to its biological activity.
- Various functional groups that may interact with biological systems.
Hormonal Activity
This compound exhibits activity similar to that of steroid hormones. Research indicates that it can bind to hormone receptors and modulate gene expression associated with various physiological processes.
Table 1: Hormonal Activity Comparison
| Compound | Activity Type | Reference |
|---|---|---|
| 2-Hydroxy Compound | Estrogenic | |
| Hydroxyprogesterone | Progestogenic | |
| Other Steroid Analogues | Varies (Androgenic) |
Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
Case Study: In Vivo Model
In a study involving mice with induced inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to the control group. The results indicated a potential therapeutic application in inflammatory diseases.
Antioxidant Properties
Research suggests that the compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property may contribute to its protective effects against cellular damage.
Table 2: Antioxidant Activity Assessment
Interaction with Receptors
The compound is believed to interact with specific receptors involved in hormonal signaling pathways. This interaction can lead to downstream effects on gene transcription and protein synthesis.
Modulation of Signaling Pathways
It may also modulate several signaling pathways, including:
- NF-kB pathway involved in inflammation.
- MAPK pathway related to cell growth and differentiation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodology : Microwave-assisted synthesis and sonochemical methods have been shown to enhance reaction efficiency for structurally similar steroids by reducing reaction times (e.g., from 24 hours to <6 hours) and improving yields (up to 30% increase) . Optimization should focus on solvent selection (e.g., DMF for polar intermediates) and catalyst screening (e.g., palladium-based catalysts for coupling reactions).
- Key Data : For analogous compounds, yields improved from 45% (traditional heating) to 72% under microwave conditions .
Q. How should researchers characterize the stereochemistry and functional groups in this compound?
- Methodology : Use a combination of NMR (¹H, ¹³C, COSY, and NOESY) to confirm stereochemistry at the 8R,9S,10R,13S,14S,17R positions. LC-MS or HRMS validates molecular weight (expected m/z ~600–650 Da). IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) groups .
- Validation : Compare spectral data with NIST Chemistry WebBook entries for cyclopenta[a]phenanthrene derivatives .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodology : Solid-phase extraction (SPE) using Oasis HLB cartridges followed by LC-MS/MS with a C18 column (e.g., 2.1 × 50 mm, 1.7 µm particles). Use deuterated internal standards (e.g., triclosan-d3) to correct for matrix effects .
- Detection Limits : For similar steroids, LODs of 0.1 ng/mL in plasma have been achieved .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s interaction with glucocorticoid or androgen receptors?
- Methodology :
In silico docking : Use AutoDock Vina to model binding affinity to receptor active sites (e.g., PDB ID 1NHZ for glucocorticoid receptors).
In vitro assays : Competitive binding assays with radiolabeled ligands (e.g., ³H-dexamethasone) in HEK293 cells transfected with receptor plasmids.
Functional assays : Measure transcriptional activation via luciferase reporters (e.g., GRE-luc for glucocorticoid response) .
- Data Interpretation : Compare IC₅₀ values with endogenous ligands (e.g., cortisol IC₅₀ ~10 nM) to assess potency .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. pro-apoptotic effects)?
- Methodology :
Meta-analysis : Systematically review dose-response curves across studies to identify non-monotonic effects (e.g., hormesis at low vs. high doses).
Orthogonal assays : Validate findings using multiple models (e.g., primary cells vs. cell lines) and endpoints (e.g., cytokine ELISA + flow cytometry).
Pathway analysis : Use RNA-seq to identify off-target pathways (e.g., NF-κB vs. MAPK cross-talk) .
- Case Study : For similar compounds, discrepancies in cytotoxicity were linked to cell-specific metabolic activation .
Q. How can process parameters be optimized for scalable synthesis while maintaining stereochemical purity?
- Methodology :
DoE (Design of Experiments) : Vary temperature (40–80°C), pressure (1–5 atm), and catalyst loading (0.5–2 mol%) to identify critical parameters.
PAT (Process Analytical Technology) : Implement in-line FTIR to monitor intermediate formation (e.g., oxoethoxy group at ~1700 cm⁻¹).
Crystallization control : Use chiral additives (e.g., tartaric acid derivatives) to enforce enantiomeric purity .
- Benchmark : Pilot-scale runs of analogous steroids achieved >98% enantiomeric excess (ee) using PAT-guided crystallization .
Methodological Frameworks
Q. How to integrate computational and experimental data to refine the compound’s pharmacophore model?
- Workflow :
Generate 3D conformers via molecular dynamics (MD) simulations (e.g., GROMACS).
Validate against experimental SAR data (e.g., substituent effects on IC₅₀).
Iteratively adjust electrostatic and steric parameters in Schrödinger’s Phase .
- Output : A validated QSAR model predicting activity against related targets (e.g., R² > 0.85 for training sets) .
Q. What safety protocols are critical for handling this compound given its structural complexity?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
